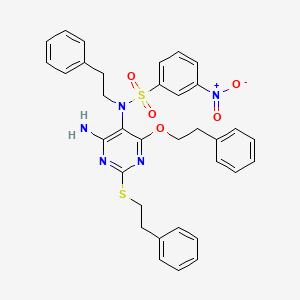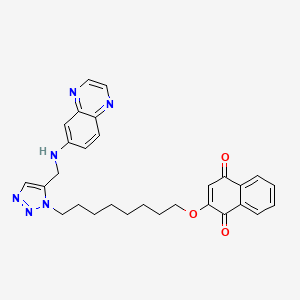
Gpx4/cdk-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gpx4/cdk-IN-1 is a dual inhibitor targeting both Glutathione Peroxidase 4 (GPX4) and Cyclin-Dependent Kinases (CDKs). This compound has shown significant potential in cancer treatment due to its ability to induce ferroptosis and inhibit cell cycle progression .
Vorbereitungsmethoden
The synthesis of Gpx4/cdk-IN-1 involves a series of chemical reactions designed to create a compound that can effectively inhibit both GPX4 and CDKs. The synthetic route typically includes the combination of ML162 (a GPX4 inhibitor) and indirubin-3’-oxime (a CDK inhibitor) to form a dual inhibitor . The reaction conditions often involve specific temperature controls and the use of solvents to facilitate the reactions . Industrial production methods for this compound are still under development, focusing on optimizing yield and purity while minimizing costs .
Analyse Chemischer Reaktionen
Gpx4/cdk-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized, affecting its inhibitory properties.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its effectiveness.
Substitution: Substitution reactions can be used to introduce different functional groups, enhancing its inhibitory activity.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions are typically modified versions of the original compound with altered inhibitory properties .
Wissenschaftliche Forschungsanwendungen
Gpx4/cdk-IN-1 has a wide range of scientific research applications:
Chemistry: Used to study the mechanisms of dual inhibition and the development of new inhibitors.
Biology: Helps in understanding the role of GPX4 and CDKs in cellular processes.
Medicine: Shows promise in cancer treatment by inducing ferroptosis and inhibiting cell cycle progression
Wirkmechanismus
Gpx4/cdk-IN-1 exerts its effects by inhibiting both GPX4 and CDKs. GPX4 is a key enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides to alcohols . Inhibition of GPX4 leads to the accumulation of lipid peroxides, inducing ferroptosis . CDKs are crucial for cell cycle progression, and their inhibition results in cell cycle arrest . The dual inhibition of GPX4 and CDKs by this compound leads to both ferroptosis and cell cycle arrest, making it a potent anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Gpx4/cdk-IN-1 is unique due to its dual inhibitory action on both GPX4 and CDKs. Similar compounds include:
ML162: A GPX4 inhibitor.
Indirubin-3’-oxime: A CDK inhibitor.
APR-246: A compound that induces ferroptosis in combination with other agents.
These compounds, while effective in their own right, do not offer the combined inhibitory effects seen with this compound .
Eigenschaften
Molekularformel |
C48H45Cl2N9O7S |
|---|---|
Molekulargewicht |
962.9 g/mol |
IUPAC-Name |
3-[4-[[2-chloro-4-[(2-chloroacetyl)-[2-oxo-2-(2-phenylethylamino)-1-thiophen-2-ylethyl]amino]phenoxy]methyl]triazol-1-yl]-N-[3-[(E)-[2-(2-hydroxy-6-methoxy-1H-indol-3-yl)indol-3-ylidene]amino]oxypropyl]propanamide |
InChI |
InChI=1S/C48H45Cl2N9O7S/c1-64-33-15-16-34-38(26-33)54-47(62)43(34)45-44(35-11-5-6-12-37(35)53-45)56-66-23-8-20-51-41(60)19-22-58-28-31(55-57-58)29-65-39-17-14-32(25-36(39)50)59(42(61)27-49)46(40-13-7-24-67-40)48(63)52-21-18-30-9-3-2-4-10-30/h2-7,9-17,24-26,28,46,54,62H,8,18-23,27,29H2,1H3,(H,51,60)(H,52,63)/b56-44+ |
InChI-Schlüssel |
XZHKRJXBZZUBQT-FYGPYZTFSA-N |
Isomerische SMILES |
COC1=CC2=C(C=C1)C(=C(N2)O)C\3=NC4=CC=CC=C4/C3=N\OCCCNC(=O)CCN5C=C(N=N5)COC6=C(C=C(C=C6)N(C(C7=CC=CS7)C(=O)NCCC8=CC=CC=C8)C(=O)CCl)Cl |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=NOCCCNC(=O)CCN5C=C(N=N5)COC6=C(C=C(C=C6)N(C(C7=CC=CS7)C(=O)NCCC8=CC=CC=C8)C(=O)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-[4-(4-Ethylphenyl)triazol-1-yl]phenyl]ethanone](/img/structure/B15137068.png)






![6-(2,2-difluorocyclopropyl)-N-[2-[1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperidin-4-yl]-8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-6-yl]pyridine-2-carboxamide](/img/structure/B15137106.png)
![1-[(3S)-1-(1-adamantylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-3-yl]-3-phenylurea](/img/structure/B15137107.png)


![N-[2,2,2-trifluoro-1-[1-(2-methylpropyl)-6-[2-(trifluoromethyl)phenyl]indol-3-yl]ethyl]cyclopropanesulfonamide](/img/structure/B15137125.png)
![2-[(3-chloro-1H-indol-7-yl)-(3-cyanophenyl)sulfonylamino]acetamide](/img/structure/B15137130.png)

